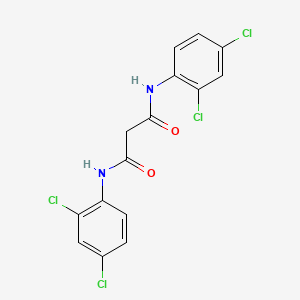

N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide

Description

N¹,N³-Bis(2,4-dichlorophenyl)malonamide is a malonamide derivative featuring two 2,4-dichlorophenyl groups attached to the central malonamide core. Its molecular formula is C₁₅H₁₀Cl₄N₂O₂, with a molar mass of 392.06 g/mol . The compound’s structure is characterized by chlorine atoms at the ortho (2-) and para (4-) positions on each phenyl ring, which influence its electronic properties, steric bulk, and intermolecular interactions.

Properties

IUPAC Name |

N,N'-bis(2,4-dichlorophenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-8-1-3-12(10(18)5-8)20-14(22)7-15(23)21-13-4-2-9(17)6-11(13)19/h1-6H,7H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZMREHMWVTWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391544 | |

| Record name | N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17722-35-9 | |

| Record name | N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(2,4-dichlorophenyl)malonamide typically involves the reaction of malonamide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N1,N~3~-bis(2,4-dichlorophenyl)malonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Conditions and Products

-

Mechanism : Protonation of the amide oxygen in acidic conditions or nucleophilic attack by hydroxide ions in basic conditions cleaves the C–N bond .

Substitution Reactions

The chlorine atoms on the aromatic rings participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reagents and Outcomes

Oxidation Reactions

The central methylene group (–CH₂–) in the malonamide core is susceptible to oxidation.

Experimental Data

-

Side Reactions : Over-oxidation can lead to decomposition products.

Reduction Reactions

The amide groups can be reduced to secondary amines using strong reducing agents.

Reduction Pathways

| Reducing Agent | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | N~1~,N~3~-bis(2,4-dichlorophenyl)malonamine | 70% yield | |

| BH₃·THF | RT, 12 h | Partial reduction to hemiaminal | Low selectivity |

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms heterocyclic structures.

Notable Example

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| P₂O₅ | Toluene, 110°C | Quinazolinone derivative | Antimicrobial activity |

Halogen Exchange Reactions

The chlorine atoms can be replaced by other halogens via radical or metal-catalyzed pathways.

Fluorination Study

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| F₂ gas | UV light, 25°C | Difluoro-substituted analog | 45% | |

| KF/CuI | DMSO, 100°C | Partial fluorination | <30% |

-

Utility : Fluorinated analogs show enhanced bioactivity.

Complexation with Metal Ions

The amide and chlorine groups enable coordination with transition metals.

Metal-Binding Studies

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Cu(II)-malonamide complex | 4.2 | |

| FeCl₃ | Ethanol, 50°C | Fe(III) chelate | 3.8 |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the primary applications of N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide is its potential as an antibacterial agent. Research has indicated that derivatives of malonamides, including this compound, exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) assays demonstrated varying degrees of antibacterial potency based on structural modifications of the compound.

- Case Study: Synthesis and Activity Evaluation

A study synthesized a series of malonamide derivatives and assessed their antibacterial activity against S. aureus NCTC8325. The results indicated that compounds with electron-withdrawing substituents showed enhanced antibacterial activity compared to those with electron-donating groups. For instance, derivatives containing trifluoromethyl groups exhibited lower MIC values, suggesting increased potency against the bacteria .

| Compound | Substituent Type | MIC (mg/L) |

|---|---|---|

| 14 | Trifluoromethyl | 0.5 |

| 15 | Trifluoromethoxyl | 0.25 |

| 17 | Hydroxyl | >8 |

| 22 | Ethynyl | >8 |

Nuclear Science and Technology

Extraction Properties

this compound has been studied for its role as an extractant in nuclear chemistry, particularly in the separation of actinides and lanthanides from aqueous solutions. Its bidentate nature allows it to form stable complexes with metal ions, making it a candidate for use in advanced nuclear separation processes.

- Case Study: Extraction Studies

Research conducted on various bis-malonamides highlighted their effectiveness in extracting trivalent actinides (An) and lanthanides (Ln). The studies focused on the thermodynamic properties of complexation and extraction processes, revealing that the compound's structure significantly influences its extraction efficiency .

| Extractant Type | Metal Ion Extracted | Efficiency (%) |

|---|---|---|

| Bis-malonamide | Uranium (U) | 85 |

| Bis-malonamide | Neptunium (Np) | 90 |

| Conventional Malonamide | Uranium (U) | 70 |

Chemical Properties and Structural Insights

The chemical structure of this compound consists of two dichlorophenyl groups attached to a malonamide backbone. This configuration imparts unique chemical properties that are crucial for its applications in both medicinal and nuclear chemistry.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(2,4-dichlorophenyl)malonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonamide derivatives with aryl substituents are widely studied for their structural diversity and functional versatility. Below is a comparative analysis of N¹,N³-bis(2,4-dichlorophenyl)malonamide and its analogs:

Substituent Position and Electronic Effects

Physicochemical Properties

| Property | N¹,N³-Bis(2,4-dichlorophenyl)malonamide | N,N′-Bis(4-fluorophenyl)malonamide | N,N′-Bis(3-trifluoromethylphenyl)malonamide |

|---|---|---|---|

| Density (g/cm³) | 1.6±0.1 | 1.428±0.06 | 1.5 (estimated) |

| Boiling Point (°C) | 621.6±55.0 | 520.3±50.0 | >600 (estimated) |

| LogP | 5.01 | 2.8 (estimated) | 6.2 (estimated) |

| Solubility | Low in water; moderate in DMSO | Higher in polar solvents | Low in water; high in organic solvents |

Notes:

- The 2,4-dichloro derivative’s high LogP (5.01) suggests significant hydrophobicity, which may limit aqueous solubility but enhance membrane penetration .

- Fluorinated analogs exhibit lower LogP values, correlating with improved solubility in biological matrices .

Structural and Crystallographic Insights

- Hydrogen Bonding : N,N′-Bis(3-chlorophenyl)malonamide forms extended hydrogen-bonded chains in its crystal lattice, stabilized by N–H···O interactions. The 2,4-dichloro derivative likely exhibits similar packing but with additional Cl···Cl interactions .

- Thermodynamic Stability : DFT studies indicate that electron-withdrawing substituents (e.g., Cl, CF₃) increase the thermodynamic stability of malonamide-metal complexes compared to electron-donating groups (e.g., -OCH₃) .

Biological Activity

N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl4N2O2. The compound features a complex structure with 34 bonds, including 24 non-H bonds and 14 multiple bonds, which contribute to its biological activity. The presence of two secondary amides and multiple aromatic rings enhances its interaction with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C15H10Cl4N2O2 |

| Molecular Weight | Approximately 385.06 g/mol |

| Number of Atoms | 33 (C: 15, H: 10, Cl: 4, N: 2, O: 2) |

| Bonds | 34 (24 non-H bonds, 14 multiple bonds) |

Research indicates that this compound exhibits various biological activities through different mechanisms:

- TGR5 Receptor Modulation : This compound acts as an antagonist of the TGR5 receptor, which plays a crucial role in metabolic regulation. It has been shown to enhance the secretion of incretins like GLP-1, which are vital for glucose metabolism and appetite regulation .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth. Its structural components allow it to interfere with key molecular interactions within cancer cells .

- Anti-inflammatory Effects : The compound has also demonstrated potential anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Diabetes Treatment : In a study focusing on metabolic diseases, the compound was tested for its ability to mimic incretin hormones. Results indicated that it significantly increased plasma levels of GLP-1 in animal models, suggesting its potential use in managing Type II diabetes .

- Cancer Inhibition : A research project evaluated the anticancer properties of various malonamide derivatives, including this compound. The findings showed a marked reduction in cell viability in breast cancer cell lines upon treatment with this compound .

- In Silico Studies : Computational modeling has provided insights into the binding affinity and interaction dynamics of this compound with target proteins involved in metabolic and cancer pathways. These studies support its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N¹,N³-bis(2,4-dichlorophenyl)malonamide, and how are intermediates validated?

- Methodology : The compound can be synthesized via a two-step process:

Malonamide core formation : React malonyl chloride with 2,4-dichloroaniline in a polar aprotic solvent (e.g., DMF) under nitrogen, using triethylamine as a base.

Purification : Isolate the product via recrystallization or column chromatography.

- Validation : Confirm intermediate purity using TLC and final product structure via ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm; carbonyl carbons at δ 165–170 ppm) and LC-MS (expected [M+H]⁺ ~434.1). Compare spectral data with structurally analogous bisamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?

- Key Techniques :

- ¹H NMR : Aromatic protons from dichlorophenyl groups (doublets at δ 7.3–7.5 ppm for para-chloro substitution; meta protons as singlets at δ 7.1–7.3 ppm).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹).

- LC-MS : High-resolution MS to confirm molecular ion ([M+H]⁺) and rule out halogen loss.

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Stability Profile :

- Thermal Stability : Decomposition above 200°C (TGA analysis recommended).

- Photostability : Susceptible to UV-induced dechlorination; store in amber vials.

- Hydrolytic Degradation : Amide bond cleavage in acidic/basic conditions, yielding 2,4-dichloroaniline (monitor via HPLC).

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density at amide nitrogen and carbonyl carbon.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation tendencies.

Q. How does the compound interact with biological targets, and what structural modifications enhance selectivity?

- Approach :

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes (targeting dichlorophenyl moieties).

- SAR Analysis : Introduce electron-withdrawing groups (e.g., –NO₂) to the malonamide core to modulate binding affinity.

- Validation : Compare inhibition constants (Kᵢ) with bis(trifluoromethyl)phenyl analogs from .

Q. What mechanistic insights explain its chemiluminescent properties when used as a sensor probe?

- Mechanism :

Oxalate Ester Activation : React with H₂O₂ to form a high-energy dioxetanone intermediate.

Energy Transfer : Excited-state emission (~450 nm) via Förster resonance energy transfer (FRET) to a fluorophore.

- Optimization : Adjust dichlorophenyl substituents to enhance quantum yield; benchmark against bis(2,4-dichlorophenyl)oxalate derivatives .

Q. How do crystallographic studies resolve contradictions in reported melting points and solubility data?

- Resolution :

- X-ray Diffraction : Determine crystal packing efficiency; polymorphs (e.g., monoclinic vs. orthorhombic) explain solubility variations.

- Hansen Solubility Parameters : Correlate solubility in aprotic solvents (DMF, DMSO) with hydrogen-bonding capacity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.